molecular formula C13H15N3O2S B10872558 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole

5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole

Cat. No.: B10872558
M. Wt: 277.34 g/mol
InChI Key: XIWFQSLNCJLKBX-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with ethyl, methyl, and nitrobenzyl sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amino derivatives

    Substitution: Formation of alkylated imidazole derivatives

Scientific Research Applications

5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to potential antimicrobial effects. The imidazole ring can also coordinate with metal ions, influencing enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
  • 5-ethyl-4-methyl-1H-imidazole
  • 2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole

Uniqueness

5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is unique due to the presence of both ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzyl sulfanyl group provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazole

InChI

InChI=1S/C13H15N3O2S/c1-3-12-9(2)14-13(15-12)19-8-10-4-6-11(7-5-10)16(17)18/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

XIWFQSLNCJLKBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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